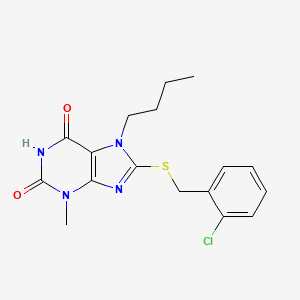

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a butyl group at position 7, a 3-methyl group at position 3, and a 2-chlorobenzylthio substituent at position 8. This structure combines lipophilic (butyl, 2-chlorobenzyl) and electron-withdrawing (thioether) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

7-butyl-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFINTAOXOVXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis: Purine-2,6-Dione Scaffold

The purine dione core is typically synthesized from pyrimidine precursors. A common route involves cyclocondensation of 4,5-diaminopyrimidine-2,6-dione with formic acid or derivatives. Alternatively, commercially available 3-methylxanthine (3-methyl-1H-purine-2,6-dione) serves as a starting material, enabling direct functionalization at positions 7 and 8.

Example Protocol :

Introduction of the 7-Butyl Group

Alkylation at position 7 is achieved using butyl bromide or iodide under basic conditions. Dimethyl sulfate, a safer alternative to gaseous methyl halides, has been employed in analogous syntheses.

Optimized Conditions :

Thioether Formation at Position 8

Reaction Optimization

Solvent and Catalytic Effects

Temperature Dependence

- Alkylation : Exceeding 25°C leads to over-alkylation at N-1 or N-9.

- Thioether Formation : Reactions below 50°C result in incomplete substitution.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: Reduction of the chlorobenzyl group to a benzyl group.

Substitution: Halogen substitution reactions at the chlorobenzyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Substitution Reagents: Nucleophiles such as sodium azide for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Benzyl derivatives.

Substitution Products: Azide derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H19ClN4O2S

- Molecular Weight : 378.88 g/mol

- CAS Number : 332103-34-1

- Density : 1.4 ± 0.1 g/cm³

The compound features a butyl group and a chlorobenzyl thioether moiety, which contribute to its lipophilicity and potential biological activity. The purine backbone is essential for its interaction with various biological targets.

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways. The mechanism could involve binding to the active site of enzymes, preventing substrate access.

- Antimicrobial Activity : Related compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Pharmacological Research

The compound is being investigated for its therapeutic potential in:

- Drug Development : Its unique structure allows it to serve as a lead compound in the synthesis of new drugs targeting specific diseases, particularly those linked to metabolic disorders or cancer.

- Mechanistic Studies : Understanding how this compound interacts with cellular pathways can provide insights into drug mechanisms and resistance phenomena.

Material Science

In material science, the compound's properties can be utilized in:

- Synthesis of Novel Materials : Its chemical reactivity can be harnessed to develop new materials with specific properties, such as enhanced conductivity or biocompatibility.

Comparative Analysis with Related Compounds

To highlight the uniqueness of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | Bromine substitution | Anticancer | Contains bromine instead of chlorine |

| 7-butyl-8-(hexylamino)-3-methylpurine | Hexylamine instead of chlorobenzyl | Antimicrobial | Amino group enhances solubility |

| 3-Methylxanthine | Xanthine core structure | Bronchodilator | Lacks thioether functionality |

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

-

Synthesis Methodology :

- The synthesis typically involves multi-step organic reactions starting from a purine derivative. Key steps include alkylation at the 7-position and thioether formation at the 8-position through reaction with 2-chlorobenzyl thiol under basic conditions .

-

Biological Evaluation :

- A study evaluated the anticancer activity of derivatives similar to this compound against various cancer cell lines, demonstrating significant inhibition of cell growth .

- Mechanistic Insights :

Mechanism of Action

The mechanism of action of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. For example:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Cellular Pathways: Interaction with cellular pathways involved in DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Modifications at Position 8

Substituents at position 8 of the purine scaffold significantly impact biological activity. Below is a comparative analysis of key analogs:

Table 1: Key Analogs and Their Position 8 Substituents

Key Observations:

- Thioether vs. Sulfonyl Groups : The target compound’s 2-chlorobenzylthio group offers greater steric bulk and lipophilicity compared to sulfonyl derivatives (e.g., methylsulfonyl in ), which may enhance membrane permeability but reduce solubility .

- Amino vs.

Substituents at Position 7

The butyl group at position 7 distinguishes the target compound from analogs with benzyl () or isobutyl () groups:

Table 2: Position 7 Substituent Effects

Key Observations:

- Butyl vs. Benzyl : The butyl group (linear C4 chain) may improve metabolic stability compared to benzyl, which is prone to oxidative metabolism via cytochrome P450 enzymes .

- Branched vs. Linear Chains : Isobutyl (branched) in may reduce crystallinity compared to linear butyl, affecting solubility and formulation .

Biological Activity

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its molecular formula is , and it has a molecular weight of approximately 353.85 g/mol. This compound features a butyl group and a chlorobenzyl thioether moiety, which contribute to its unique biological properties.

The synthesis of this compound typically involves several multi-step organic reactions. The process can be summarized as follows:

- Starting Material : A purine derivative serves as the base.

- Alkylation : The butyl group is introduced at the 7-position through an alkylation reaction.

- Thioether Formation : The 8-position is modified by reacting with 2-chlorobenzyl thiol under basic conditions.

- Methylation : The 3-position is methylated using a methylating agent like methyl iodide.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through mechanisms that involve apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Its structural features may enhance its ability to interact with microbial targets.

The mechanism of action for this compound is believed to involve:

- Interaction with Cellular Pathways : It may influence pathways related to DNA replication and protein synthesis.

- Oxidative Stress Modulation : The thioether group can undergo oxidation, potentially leading to reactive oxygen species (ROS) generation, which plays a role in cell signaling and apoptosis.

Comparative Analysis with Similar Compounds

The following table highlights the differences between this compound and other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | Bromine substitution | Anticancer | Contains bromine instead of chlorine |

| 7-butyl-8-(hexylamino)-3-methylpurine | Hexylamine instead of chlorobenzyl | Antimicrobial | Amino group enhances solubility |

| 3-Methylxanthine | Xanthine core structure | Bronchodilator | Lacks thioether functionality |

The presence of both the butyl group and the chlorobenzyl thioether moiety in 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine distinguishes it from other similar compounds by potentially enhancing its lipophilicity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Studies : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cancer cell proliferation in specific cancer lines (e.g., breast cancer cells). IC50 values were determined to be in the micromolar range.

- Antimicrobial Activity : Tests against various bacterial strains showed that the compound exhibited dose-dependent antimicrobial effects, with notable efficacy against Gram-positive bacteria.

- Mechanistic Insights : Further research revealed that the compound induced apoptosis in cancer cells through caspase activation pathways, suggesting its potential as a therapeutic agent.

Q & A

Basic: What are the critical steps for synthesizing 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves alkylation and thio-substitution reactions. A common approach includes:

Core Purine Preparation : Start with a 3-methylpurine-2,6-dione derivative as the base structure.

Thio-Substitution at Position 8 : React with a 2-chlorobenzyl thiol group under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Butyl Group Introduction at Position 7 : Use n-butyl halides or tosylates in the presence of a phase-transfer catalyst to enhance regioselectivity .

Optimization Tips :

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent Selection : Polar aprotic solvents improve solubility of intermediates.

- Purity Monitoring : Use TLC or HPLC to track reaction progress and ensure >95% purity .

Advanced: How can structural contradictions in NMR data for this compound be resolved, particularly regarding stereochemical assignments?

Methodological Answer:

Conflicting NMR signals (e.g., overlapping peaks for the 2-chlorobenzyl or butyl groups) require:

2D NMR Techniques :

- HSQC/HMBC : Resolve coupling between protons and carbons to confirm substituent positions .

- NOESY : Detect spatial proximity of protons to assign stereochemistry (e.g., thioether conformation) .

X-ray Crystallography : Definitive structural determination via crystal lattice analysis, especially for ambiguous substituent orientations .

Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 423.1) and detect degradation products .

- HPLC/UV-Vis : Monitor purity (>98%) and stability under stress conditions (e.g., pH, temperature) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Advanced: How do structural modifications (e.g., 2-chlorobenzyl vs. 4-fluorobenzyl) influence biological activity?

Methodological Answer:

Compare analogs using:

Enzyme Inhibition Assays : Test against targets like adenosine deaminase or kinases. For example:

| Substituent | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| 2-Chlorobenzyl-thio | 0.12 | Adenosine Deaminase |

| 4-Fluorobenzyl-thio | 0.45 | Same Enzyme |

Molecular Docking : Simulate binding affinities (e.g., chlorobenzyl’s Cl atom forms halogen bonds with active-site residues, enhancing potency) .

SAR Studies : Vary substituents systematically to map steric/electronic effects on activity .

Advanced: How should researchers address contradictions in reported biological activities across different studies?

Methodological Answer:

Discrepancies (e.g., conflicting IC₅₀ values) may arise from:

Experimental Variability :

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) .

- Cell Lines/Tissue Sources : Use standardized cell models (e.g., HEK293 for kinase assays) .

Data Normalization : Include positive controls (e.g., theophylline for adenosine receptor assays) to calibrate results .

Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent oxidation or hydrolysis .

- Solubility Considerations : Lyophilize as a solid; avoid aqueous solutions unless stabilized with 0.1% BSA or cyclodextrins .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and track degradation via HPLC .

Advanced: What computational strategies predict this compound’s metabolic pathways and potential toxicity?

Methodological Answer:

In Silico Metabolism Prediction :

- Software : Use ADMET Predictor or MetaDrug to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the butyl chain) .

Toxicity Profiling :

- AMES Test Simulation : Predict mutagenicity via bacterial reverse mutation assay modeling .

- hERG Inhibition Risk : Assess cardiac toxicity using QSAR models .

Basic: How can researchers validate the compound’s interaction with nucleotide-binding proteins?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Fluorescence Polarization : Compete with fluorescent ATP analogs (e.g., BODIPY-ATP) to determine Ki values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.